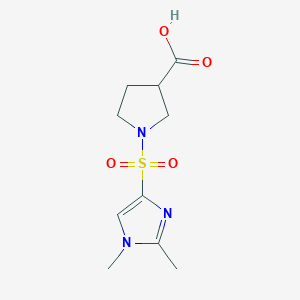
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPA is a sulfonamide-based inhibitor of the enzyme dipeptidyl peptidase IV (DPP-4), which is involved in the regulation of glucose metabolism.
作用机制
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of these hormones, which in turn leads to increased insulin secretion, decreased glucagon secretion, and improved glycemic control.
Biochemical and Physiological Effects:
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has been shown to improve glycemic control in patients with T2DM. It has also been shown to have beneficial effects on body weight, blood pressure, and lipid profiles. 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has been shown to be well-tolerated with a low risk of hypoglycemia.
实验室实验的优点和局限性
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has several advantages for lab experiments. It is a specific inhibitor of DPP-4, which makes it a useful tool for studying the role of DPP-4 in glucose metabolism. 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is also stable and easy to handle. However, 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its effectiveness in in vivo studies. Additionally, 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid may have off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid. One area of interest is the potential use of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid in the treatment of NAFLD. 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has been shown to improve liver function in animal models of NAFLD, and further studies are needed to determine its potential use in humans. Another area of interest is the potential use of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid in combination with other drugs for the treatment of T2DM. Finally, further studies are needed to determine the long-term safety and efficacy of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid in humans.
合成方法
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid can be synthesized using a multi-step process. The first step involves the reaction of 1,2-dimethylimidazole with chlorosulfonic acid to produce 1,2-dimethyl-1H-imidazole-4-sulfonic acid. The second step involves the reaction of 1,2-dimethyl-1H-imidazole-4-sulfonic acid with ethyl 3-bromopyrrolidine-1-carboxylate to produce 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid.
科学研究应用
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors, such as 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid, have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid has also been investigated for its potential applications in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease (NAFLD).
属性
IUPAC Name |
1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-7-11-9(6-12(7)2)18(16,17)13-4-3-8(5-13)10(14)15/h6,8H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWMFVTYMINSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568861.png)
![N-[(1-methylindazol-3-yl)methyl]oxan-4-amine](/img/structure/B7568865.png)
![5-[(6-Imidazol-1-ylpyridin-3-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B7568867.png)
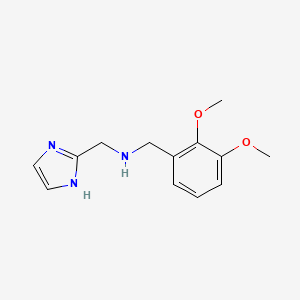
![(2R)-1-[(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7568876.png)
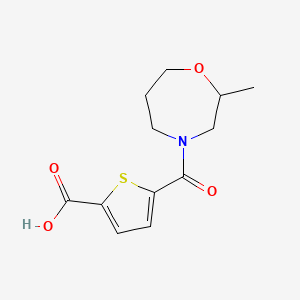
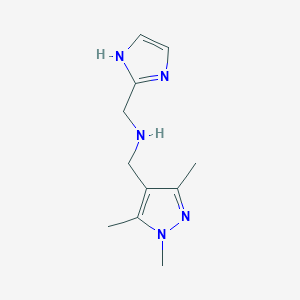
![N-[(1-methylbenzimidazol-2-yl)methyl]-3-(5-methyl-1H-pyrazol-4-yl)propan-1-amine](/img/structure/B7568911.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpyrrolidine-3-carboxamide](/img/structure/B7568919.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7568921.png)
![1-[2-(Trifluoromethyl)benzoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7568929.png)
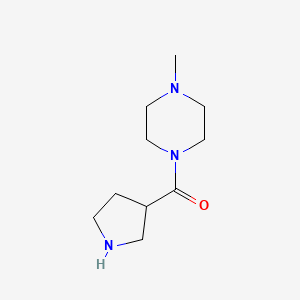
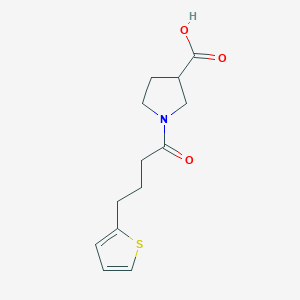
![4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7568960.png)